

Application Note: Mass Spectrometry Fragmentation Analysis of Dipropenyl Sulfide

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Compound of Interest

Compound Name: *Dipropenyl sulfide*

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Abstract

This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of **dipropenyl sulfide** ($C_6H_{10}S$). **Dipropenyl sulfide** and related organosulfur compounds are of interest in flavor chemistry, natural product analysis, and pharmaceutical research. Understanding their fragmentation behavior in mass spectrometry is crucial for their identification and characterization. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of volatile sulfur compounds and presents a predicted fragmentation pattern for **dipropenyl sulfide** based on established principles of mass spectrometry and data from analogous compounds.

Introduction

Dipropenyl sulfide is a volatile organosulfur compound. The analysis of such compounds is often performed using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, enabling structural elucidation and identification. While specific experimental data for **dipropenyl sulfide** is not widely published, its fragmentation can be predicted by examining the behavior of similar unsaturated sulfides, such as allyl methyl sulfide.^{[1][2]} The presence of the allyl group suggests that a key fragmentation pathway will involve the formation of the stable allyl cation ($C_3H_5^+$).

Predicted Fragmentation Pattern of Dipropenyl Sulfide

Upon electron ionization, **dipropenyl sulfide** is expected to form a molecular ion ($M^{+}\cdot$) at m/z 114. The primary fragmentation pathways are predicted to involve cleavage of the carbon-sulfur bonds and rearrangements, which are characteristic of sulfides.

A significant fragmentation pathway for unsaturated monosulfides is the preferential formation of a carbocation.^[1] For **dipropenyl sulfide**, the most likely fragmentation involves the cleavage of a C-S bond to yield the highly stable allyl cation ($C_3H_5^{+}$) at m/z 41. This fragment is often the base peak in the mass spectra of allyl-containing compounds. Another prominent fragment is expected from the loss of an allyl radical, resulting in a $C_3H_5S^{+}$ ion at m/z 73.

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of **dipropenyl sulfide** using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

- Prepare a stock solution of **dipropenyl sulfide** in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
- Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for GC-MS analysis.

2. Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

3. GC-MS Parameters:

Parameter	Value
GC Inlet	
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (20:1 ratio)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	
Initial Temperature	50 °C, hold for 2 minutes
Ramp Rate	10 °C/min to 250 °C
Final Hold	Hold at 250 °C for 5 minutes
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Range	m/z 35-300
Scan Rate	2 scans/second
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temp.	280 °C

4. Data Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of **dipropenyl sulfide**.
- Extract the mass spectrum corresponding to the chromatographic peak.

- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

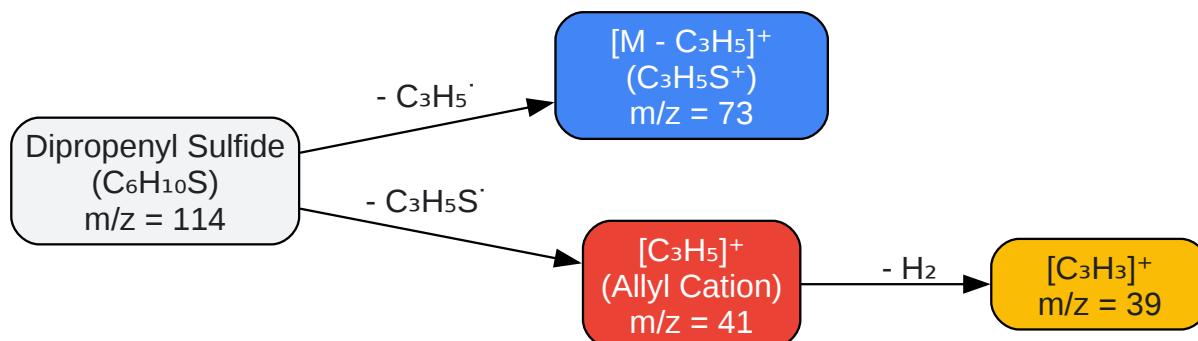
Quantitative Data Summary

The following table summarizes the expected major ions in the electron ionization mass spectrum of **dipropenyl sulfide**.

m/z	Proposed Ion Formula	Identity	Predicted Relative Abundance
114	$\text{C}_6\text{H}_{10}\text{S}^{+}$	Molecular Ion $[\text{M}]^{+}$	Moderate
73	$\text{C}_3\text{H}_5\text{S}^{+}$	$[\text{M} - \text{C}_3\text{H}_5]^{+}$ (Loss of allyl radical)	High
41	C_3H_5^{+}	$[\text{C}_3\text{H}_5]^{+}$ (Allyl cation)	High (likely Base Peak)
39	C_3H_3^{+}	$[\text{C}_3\text{H}_5 - \text{H}_2]^{+}$ (Loss of H_2 from allyl cation)	Moderate

Logical Relationship of Fragmentation

The following diagram illustrates the predicted fragmentation pathway of **dipropenyl sulfide** under electron ionization.



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Caption: Predicted EI-MS fragmentation of **dipropenyl sulfide**.

Conclusion

The provided application note details a standard methodology for the analysis of **dipropenyl sulfide** by GC-MS and presents a predicted fragmentation pattern. The key expected fragments are the molecular ion at m/z 114, the allyl cation at m/z 41, and the $C_3H_5S^+$ fragment at m/z 73. This information is valuable for the identification and structural confirmation of **dipropenyl sulfide** in complex matrices and for guiding further research in related fields.

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References

- 1. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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